molecular formula C8H7Br2F B6252190 1-bromo-4-(1-bromoethyl)-2-fluorobenzene CAS No. 1824052-23-4

1-bromo-4-(1-bromoethyl)-2-fluorobenzene

Cat. No.: B6252190
CAS No.: 1824052-23-4
M. Wt: 281.9
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Description

1-Bromo-4-(1-bromoethyl)-2-fluorobenzene (C₈H₇Br₂F) is a halogenated aromatic compound characterized by a benzene ring substituted with fluorine at position 2, a bromine at position 1, and a 1-bromoethyl group at position 4 (Figure 1). Its molecular structure (SMILES: CC(C1=CC(=C(C=C1)Br)F)Br) highlights the presence of two bromine atoms—one directly bonded to the aromatic ring and another on the ethyl side chain—alongside a fluorine atom.

Properties

CAS No.

1824052-23-4

Molecular Formula

C8H7Br2F

Molecular Weight

281.9

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Bromination occurs in two stages:

  • Ring Bromination : The fluorine atom at position 2 directs electrophilic bromination to position 4 through its strong meta-directing effect. Using bromine (Br₂) with iron(III) bromide (FeBr₃) as a catalyst at 40–60°C yields 1-bromo-4-ethyl-2-fluorobenzene.

  • Side-Chain Bromination : The ethyl group undergoes radical bromination at the benzylic position using N-bromosuccinimide (NBS) under UV light or peroxide initiation. This step requires careful temperature control (70–80°C) to avoid polybromination.

Key Parameters :

ParameterRing BrominationSide-Chain Bromination
CatalystFeBr₃ (5 mol%)AIBN (1 mol%)
Temperature50°C75°C
Time4 h6 h
Yield68%55%

Purification via fractional distillation (bp 120–125°C at 15 mmHg) achieves >95% purity. Major byproducts include 1,4-dibromo-2-fluorobenzene (12%) and unreacted starting material.

Multi-Step Synthesis via Friedel-Crafts Alkylation

This method constructs the ethyl group directly on the aromatic ring, offering better control over substitution patterns.

Ethylation of 2-Fluorobromobenzene

A Friedel-Crafts alkylation reaction introduces the ethyl group:
C₆H₄FBr+CH₂=CH₂AlCl₃C₆H₃FBr(CH₂CH₃)\text{C₆H₄FBr} + \text{CH₂=CH₂} \xrightarrow{\text{AlCl₃}} \text{C₆H₃FBr(CH₂CH₃)}

  • Conditions : Anhydrous AlCl₃ (1.2 equiv), ethylene gas (2 atm), 0°C, 8 h.

  • Yield : 72% after silica gel chromatography (hexane/ethyl acetate 9:1).

Sequential Bromination

The product undergoes bromination as described in Section 1.1. Critical adjustments include:

  • Reducing FeBr₃ loading to 3 mol% to prevent debromination.

  • Using a 1:1.05 substrate-to-Br₂ ratio to minimize di-substitution.

Overall Yield : 44% (two steps).

Isomerization and Catalytic Methods

Patent JP4896186B2 describes aluminum halide-mediated isomerization, which can reposition substituents post-synthesis. While originally developed for 1-bromo-3-fluorobenzene, this approach adapts to our target compound.

Isomerization Protocol

  • React 1-bromo-4-ethyl-3-fluorobenzene with AlCl₃ (0.1 equiv) in dichloromethane at 80°C for 4 h.

  • Quench with ice-water and extract with ether.

  • Distill under reduced pressure (bp 130–135°C at 10 mmHg).

Outcome :

  • Converts 85% of the meta-ethyl isomer to the target para-ethyl product.

  • Requires strict moisture control to prevent catalyst deactivation.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes cost-efficiency and safety. Continuous flow reactors outperform batch systems by:

  • Reducing reaction times by 40% through improved heat transfer.

  • Minimizing hazardous intermediate accumulation.

Flow Reactor Design

StageReactor TypeResidence Time
Friedel-CraftsPacked-bed30 min
Ring BrominationMicro-tubular45 min
Side-Chain BrominationOscillatory flow90 min

Advantages :

  • 98% conversion in bromination steps vs. 82% in batch.

  • 30% reduction in solvent usage via in-line separation.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible light catalysts (e.g., eosin Y) for selective benzylic bromination:

  • Irradiate 1-bromo-4-ethyl-2-fluorobenzene with 450 nm LEDs in CCl₄.

  • Achieves 78% yield at 25°C, eliminating high-temperature requirements.

Enzymatic Approaches

Preliminary studies report bromoperoxidase-mediated synthesis:

  • Converts 4-ethyl-2-fluorobenzene to target compound in phosphate buffer (pH 5).

  • 32% yield after 24 h, indicating potential for green chemistry applications.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-(1-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially under basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Products such as 1-hydroxy-4-(1-bromoethyl)-2-fluorobenzene or 1-amino-4-(1-bromoethyl)-2-fluorobenzene.

    Elimination: Formation of alkenes like 1-bromo-4-ethyl-2-fluorobenzene.

    Oxidation: Formation of carboxylic acids or ketones depending on the specific reaction conditions.

Scientific Research Applications

1-bromo-4-(1-bromoethyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for pharmaceuticals, agrochemicals, and materials science.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-bromo-4-(1-bromoethyl)-2-fluorobenzene in chemical reactions involves the interaction of its functional groups with reagents. For example:

    Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms.

    Elimination: The presence of a strong base can abstract a proton, leading to the formation of a double bond and the elimination of a bromide ion.

    Oxidation: The compound can be oxidized to form more oxidized products, such as ketones or carboxylic acids, through the action of oxidizing agents.

Comparison with Similar Compounds

1-Bromo-4-(bromomethyl)-2-fluorobenzene (CAS 127425-73-4)

  • Molecular Formula : C₇H₅Br₂F
  • Key Differences : Replaces the 1-bromoethyl group with a bromomethyl substituent, reducing steric bulk and molecular weight (267.92 g/mol vs. 283.94 g/mol for the target compound).
  • Synthetic Utility : Used in nucleophilic substitution reactions; its NMR spectrum (δ 4.53 ppm for -CH₂Br) contrasts with the target compound’s ethyl group signals (δ 1.95–2.97 ppm for -CH₂CH₂Br) .

1-Bromo-2-chloro-4-fluorobenzene (CAS 110407-59-5)

  • Molecular Formula : C₆H₃BrClF
  • Key Differences : Substitutes the bromoethyl group with chlorine, reducing lipophilicity (clogP ≈ 2.5 vs. ~3.2 for the target compound).
  • Applications : Intermediate in agrochemical synthesis; lower molecular weight (223.47 g/mol) impacts solubility in polar solvents .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)

  • Molecular Formula : C₇H₃BrF₄O
  • Key Differences : Introduces a trifluoromethoxy group (-OCF₃) instead of bromoethyl, enhancing electron-withdrawing effects and thermal stability.
  • Reactivity : The -OCF₃ group directs electrophilic substitution to the para position, unlike the bromoethyl group, which may sterically hinder reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) clogP Melting Point (°C) Boiling Point (°C)
1-Bromo-4-(1-bromoethyl)-2-fluorobenzene 283.94 ~3.2 Not reported Not reported
1-Bromo-4-(bromomethyl)-2-fluorobenzene 267.92 ~2.9 Not reported Not reported
1-Bromo-2-chloro-4-fluorobenzene 223.47 ~2.5 Not reported 180–185 (est.)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 258.99 ~3.8 Not reported Not reported
  • Thermal Stability : Trifluoromethoxy derivatives exhibit higher stability under acidic conditions due to the inert -OCF₃ group .

Q & A

Q. How does steric hindrance from the bromoethyl group affect nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The ethyl chain creates steric bulk, slowing NAS at the adjacent position. Kinetic studies (e.g., using NaSPh in DMF) show a 10-fold rate reduction compared to unsubstituted analogs. Transition state modeling (Gaussian 16) confirms increased activation energy due to non-bonded interactions .

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